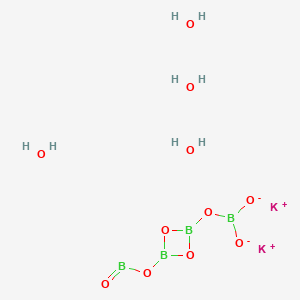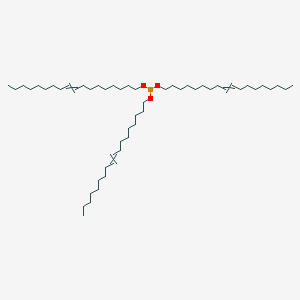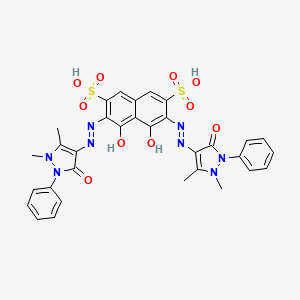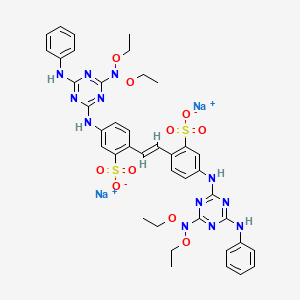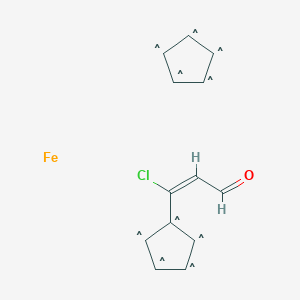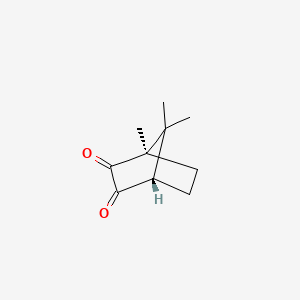
COBALT SILICIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt silicide is a compound formed by the combination of cobalt and silicon. It is known for its low electrical resistivity and good thermal stability, making it a valuable material in the field of microelectronics. This compound is commonly used as a contact material in ultra-large-scale integration (ULSI) devices due to its excellent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt silicide can be synthesized through various methods, including solid-phase reactions, chemical vapor deposition, and rapid thermal processing. One common method involves the direct reaction of cobalt with silicon at high temperatures. For example, cobalt can be deposited onto a silicon substrate, and then the system is annealed at temperatures ranging from 800°C to 1000°C to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using chemical vapor deposition. This method involves the use of cobalt carbonyls and silicon hydrides as precursors. The reaction typically occurs at temperatures between 225°C and 300°C, resulting in the formation of this compound films with precise stoichiometry .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures, leading to the formation of cobalt oxide and silicon dioxide.
Reduction: Reduction reactions can occur when this compound is exposed to reducing agents such as hydrogen gas at high temperatures.
Substitution: Substitution reactions involve the replacement of silicon atoms in this compound with other elements, such as phosphorus or boron, under specific conditions.
Major Products Formed
The major products formed from these reactions include cobalt oxide, silicon dioxide, and various substituted cobalt silicides, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cobalt silicide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of cobalt silicide involves its interaction with silicon and other elements at the atomic level. During the formation of this compound, cobalt atoms diffuse into the silicon lattice, resulting in the formation of a stable silicide phase. This process is influenced by factors such as temperature, pressure, and the presence of other elements .
Vergleich Mit ähnlichen Verbindungen
Cobalt silicide can be compared with other silicides, such as nickel silicide, titanium silicide, and platinum silicide. Each of these compounds has unique properties and applications:
Nickel Silicide: Known for its good electrical conductivity and stability, nickel silicide is commonly used in microelectronics.
Titanium Silicide: Titanium silicide is valued for its high-temperature stability and is used in high-temperature applications.
Platinum Silicide: Platinum silicide is known for its excellent corrosion resistance and is used in harsh environments.
This compound stands out due to its combination of low resistivity, good thermal stability, and ferromagnetic properties, making it a versatile material for various applications.
Eigenschaften
CAS-Nummer |
12017-12-8 |
|---|---|
Molekularformel |
CoSi2 |
Molekulargewicht |
115.1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


